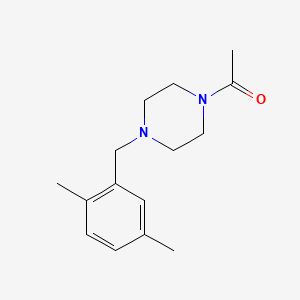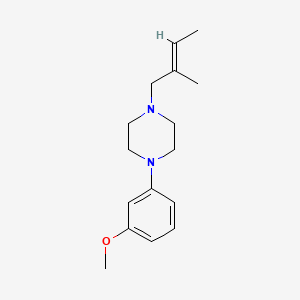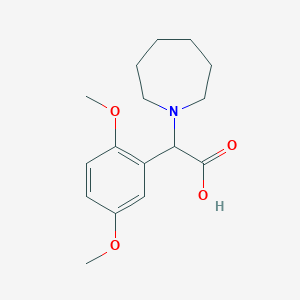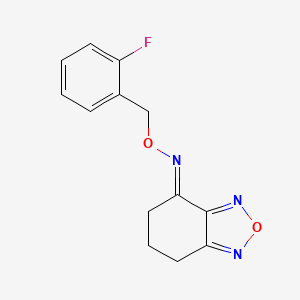
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising drug candidate for the treatment of several neurological disorders, including epilepsy, addiction, and cognitive impairments. CPP-115 has shown significant potential in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
作用機序
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA transaminase, an enzyme that breaks down the neurotransmitter GABA. By inhibiting GABA transaminase, this compound increases brain GABA levels, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the antiepileptic drug vigabatrin, but this compound has shown greater selectivity and potency.
Biochemical and Physiological Effects:
This compound has been shown to increase brain GABA levels in both rodents and primates. It has also been shown to have a long half-life and good brain penetration, making it a promising drug candidate for neurological disorders. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high purity and potency, well-established synthesis method, and favorable safety profile. However, its high cost and limited availability may limit its use in some experiments. In addition, this compound's mechanism of action may not be suitable for all neurological disorders, and further studies are needed to determine its full potential.
将来の方向性
There are several future directions for 1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide research, including:
- Clinical trials to evaluate its efficacy and safety in human subjects with epilepsy, addiction, and cognitive impairments.
- Development of novel this compound analogs with improved selectivity, potency, and pharmacokinetic properties.
- Investigation of this compound's potential for the treatment of other neurological disorders, such as anxiety and depression.
- Studies to elucidate this compound's mechanism of action at the molecular level and its interactions with other neurotransmitter systems.
- Exploration of this compound's potential as a tool for studying the role of GABA in normal and diseased brain function.
Conclusion:
This compound is a promising drug candidate for the treatment of several neurological disorders, including epilepsy, addiction, and cognitive impairments. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its full potential, but this compound has shown significant promise in preclinical models and warrants further investigation.
合成法
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is synthesized using a multi-step process that involves the coupling of a pyridine-3-ylmethylamine with a 1,4'-bipiperidine-3-carboxylic acid derivative. The resulting intermediate is then treated with cyclopropylacetyl chloride to yield this compound. This method has been optimized to produce this compound in high yields and purity, making it a viable drug candidate for further studies.
科学的研究の応用
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, this compound has been shown to increase brain GABA levels and reduce seizure activity. In addiction models, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms. In cognitive impairment models, this compound has been shown to improve learning and memory.
特性
IUPAC Name |
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c27-21(13-17-5-6-17)25-11-7-20(8-12-25)26-10-2-4-19(16-26)22(28)24-15-18-3-1-9-23-14-18/h1,3,9,14,17,19-20H,2,4-8,10-13,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDPDIZLHTNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CC3CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)

![(1-methyl-1H-imidazol-2-yl){1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5465454.png)
![2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B5465471.png)
![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5465479.png)

![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)
![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)
![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)

![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)
